2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)11-4-5-13(12(18)10-11)20-9-8-19-6-2-1-3-7-19/h4-5,10H,1-3,6-9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMXKPYXDIADDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(2-bromoethoxy)-5-(trifluoromethyl)aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHFNO and a molecular weight of 288.31 g/mol. Its structure features a piperidine ring, an ethoxy group, and a trifluoromethyl group attached to an aniline moiety, which contributes to its unique chemical properties.
Synthetic Routes
The synthesis of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline typically involves the reaction of 2-(2-bromoethoxy)-5-(trifluoromethyl)aniline with piperidine. The reaction is commonly performed in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while optimizing yield and purity.
Industrial Production
While industrial production methods are not extensively documented, they generally mirror laboratory synthesis with adjustments made for scale. Techniques focus on maximizing yield and ensuring product consistency.
Scientific Research Applications
The following sections detail specific applications of this compound in various scientific domains:
Medicinal Chemistry
- Tyrosine Kinase Inhibition : The compound has demonstrated efficacy as an inhibitor of tyrosine kinases, which are crucial in various signaling pathways related to cancer and other proliferative diseases. It shows potential in treating conditions such as leukemia and solid tumors by inhibiting angiogenesis and tumor growth .
- Biological Pathways : It serves as a valuable tool in studying biological pathways due to its ability to interact with specific molecular targets, modulating receptor activity .
- Drug Development : As a building block in drug synthesis, it can be used to develop new therapeutic agents targeting various receptors, including those involved in neurodegenerative diseases .
Materials Science
The compound's unique structure makes it suitable for developing specialty chemicals and materials. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for formulating advanced materials with specific properties.
Case Study 1: Inhibition of Angiogenesis
A study investigated the effects of this compound on angiogenesis-related diseases. The compound was shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways effectively, suggesting its potential use in treating diabetic retinopathy and age-related macular degeneration .
Case Study 2: Neuroprotective Effects
Research into the neuroprotective properties of this compound revealed its ability to modulate dopaminergic signaling pathways. In rodent models of Parkinson's disease, it exhibited sustained dopaminergic responses without significant desensitization effects, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
Ethoxy-Linked Amines
Heterocyclic Substituents
Chromatographic Behavior
- Target Compound: No HPLC data provided.
- Pyrimidinyl Aniline (Example 441): HPLC retention time = 1.00 min (methanol/water, 0.1% formic acid) .
- Biphenyl Derivative (CAS 904253-69-6) : Higher retention time expected due to biphenyl hydrophobicity .
Biological Activity
2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline, with the molecular formula C14H19F3N2O and a molar mass of 288.31 g/mol, is an organic compound notable for its diverse applications in medicinal chemistry and biological research. This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a valuable subject for studies focused on receptor interactions and enzymatic modulation.
Chemical Structure and Properties
The structure of this compound includes:
- Piperidinyl Group : Contributes to pharmacological properties.
- Trifluoromethyl Group : Enhances lipophilicity, allowing better interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl moiety facilitates binding to hydrophobic regions within these targets, potentially modulating their activity.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly through mechanisms that inhibit viral replication.
- Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
- Enzyme Inhibition : Interaction studies have indicated that it may inhibit specific enzymes, influencing various biochemical pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine | C14H19F3N2O | Similar piperidinyl and trifluoromethyl groups; different positioning on the aromatic ring |
| 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline | C11H13F3N2 | Lacks ether functionality; focuses on amino and trifluoromethyl groups |
| 4-Trifluoromethyl-aniline | C7H6F3N | Simpler structure; lacks piperidine moiety but retains trifluoromethyl group |
Antiviral Studies
In a study examining N-Heterocycles as antiviral agents, compounds similar to this compound were found to exhibit significant inhibition of viral polymerases, suggesting that the structural characteristics of this compound could also confer similar antiviral efficacy .
Anticancer Activity
Research has indicated that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs demonstrated cytotoxicity in models such as FaDu hypopharyngeal tumor cells, highlighting the potential for this compound in cancer therapy .
Q & A
Q. What synthetic strategies are effective for preparing 2-[2-(1-piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, substituting a halogenated aromatic precursor (e.g., 5-bromo-2-(trifluoromethyl)aniline) with a piperidinyl ethoxy boronic ester under nitrogen atmosphere, using catalysts like tetrakis(triphenylphosphine)palladium and bases such as potassium carbonate. Reaction conditions typically involve toluene/ethanol/water solvent systems at 110°C for 3 hours, yielding >90% purity after column chromatography .
Q. How can the purity and identity of the compound be validated?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. For instance, HPLC retention times under conditions like SMD-TFA05 (mobile phase: methanol/water with 0.1% formic acid; column: YMC-Actus Triart C18) provide reproducibility. LCMS data (e.g., m/z 861.4 [M+H]⁺) confirm molecular weight and structural integrity .
Q. What solvent systems and purification methods are optimal for isolating the compound?
Ethyl acetate/petroleum ether mixtures are effective for silica gel column chromatography. For challenging separations, preparative HPLC with MeCN/water gradients (0.1% formic acid) on reversed-phase columns achieves >95% purity. Post-reaction workup includes aqueous extraction and sodium sulfate drying .
Advanced Research Questions
Q. How can structural analogs be designed to study structure-activity relationships (SAR) in biological systems?
Replace the piperidinyl group with azepanyl or morpholinyl moieties (e.g., 2-(1-azepanyl)-5-(trifluoromethyl)aniline ) to assess ring size effects. Alternatively, modify the trifluoromethyl group to other electron-withdrawing substituents (e.g., nitro or cyano) and evaluate pharmacokinetic properties via in vitro assays (e.g., cytochrome P450 inhibition) .
Q. What analytical approaches resolve contradictions in reaction yields or byproduct formation?
Use tandem LCMS/MS to identify unexpected adducts (e.g., dimerization or oxidation byproducts). For example, a reaction yielding 24% product (Example 440) may require optimization of stoichiometry (e.g., excess boronic acid) or catalyst loading. Kinetic studies under varied temperatures (40–110°C) and solvent polarities can elucidate side reaction pathways .
Q. How can computational methods guide the compound’s application in drug discovery?
Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., kinases or GPCRs). Pair these with molecular dynamics simulations to assess stability of the piperidinyl ethoxy group in hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Transition from batch to flow chemistry for improved heat and mass transfer. Use immobilized catalysts (e.g., Pd on carbon) to enhance recyclability. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to optimize parameters like residence time and temperature .
Methodological Notes
- Data Reproducibility : LCMS and HPLC conditions must be strictly standardized (e.g., column type, mobile phase gradient) to ensure cross-lab consistency .
- Contradictory Yields : Low yields (e.g., 24% in Example 440) may stem from steric hindrance at the aniline position; microwave-assisted synthesis or ultrasonic irradiation can improve efficiency .
- Toxicology Screening : Utilize DSSTox databases (EPA) to predict toxicity profiles based on structural fragments (e.g., trifluoromethyl aniline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
